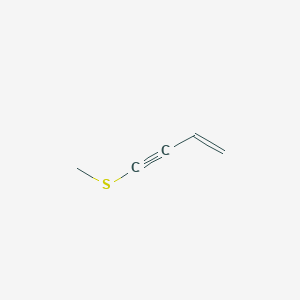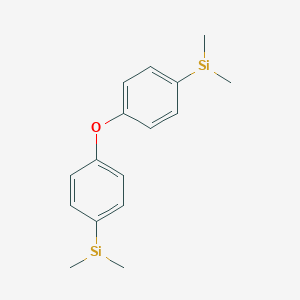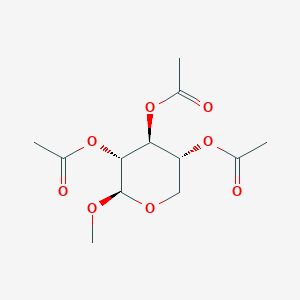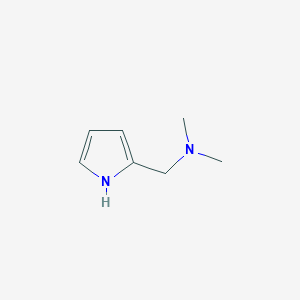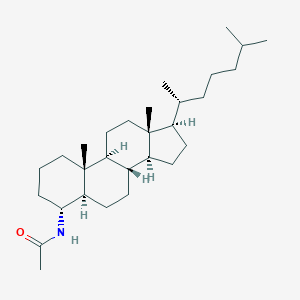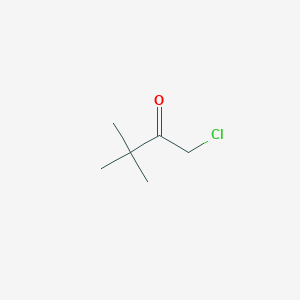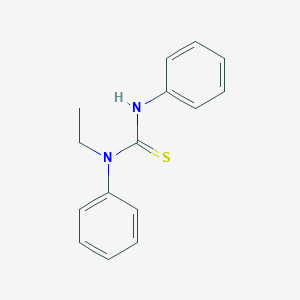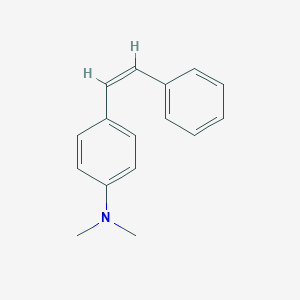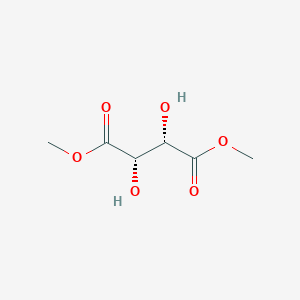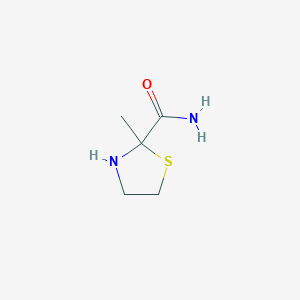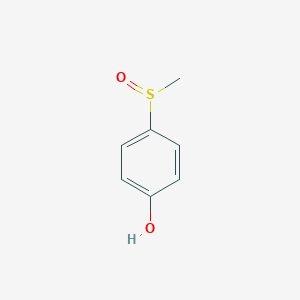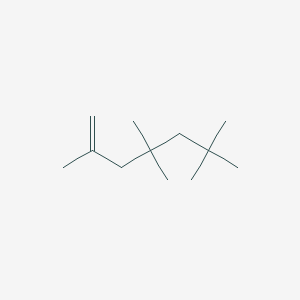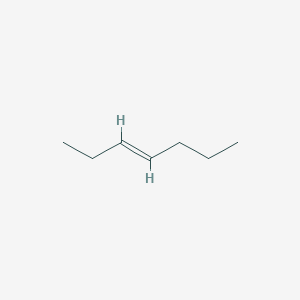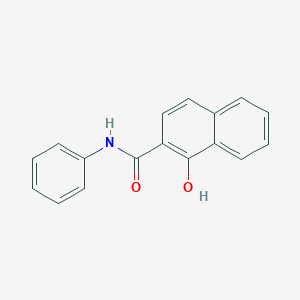
1-hydroxy-N-phenylnaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hydroxy-N-phenylnaphthalene-2-carboxamide, also known as HNCA, is a synthetic compound that has been widely used in scientific research. HNCA belongs to the class of compounds known as hydroxamic acids, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
科学的研究の応用
1-hydroxy-N-phenylnaphthalene-2-carboxamide has been used extensively in scientific research as a tool to study various biological processes. One of the most common applications of 1-hydroxy-N-phenylnaphthalene-2-carboxamide is in the study of histone deacetylase (HDAC) enzymes, which play a critical role in the regulation of gene expression. 1-hydroxy-N-phenylnaphthalene-2-carboxamide has been shown to inhibit the activity of HDAC enzymes, leading to increased acetylation of histone proteins and altered gene expression patterns.
作用機序
The mechanism of action of 1-hydroxy-N-phenylnaphthalene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of HDAC enzymes through the formation of a complex with the zinc ion at the active site of the enzyme. This leads to a reduction in the deacetylation of histone proteins, resulting in altered gene expression patterns.
生化学的および生理学的効果
1-hydroxy-N-phenylnaphthalene-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial effects. In vitro studies have demonstrated that 1-hydroxy-N-phenylnaphthalene-2-carboxamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 1-hydroxy-N-phenylnaphthalene-2-carboxamide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the main advantages of using 1-hydroxy-N-phenylnaphthalene-2-carboxamide in lab experiments is its specificity for HDAC enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, 1-hydroxy-N-phenylnaphthalene-2-carboxamide can also exhibit off-target effects, leading to potential complications in experimental design. Additionally, the synthesis of 1-hydroxy-N-phenylnaphthalene-2-carboxamide can be challenging and time-consuming, making it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
Future research on 1-hydroxy-N-phenylnaphthalene-2-carboxamide should focus on further elucidating its mechanism of action and identifying potential therapeutic applications. One potential area of research is the development of 1-hydroxy-N-phenylnaphthalene-2-carboxamide-based therapies for the treatment of cancer and other diseases characterized by altered gene expression patterns. Additionally, further studies are needed to determine the safety and efficacy of 1-hydroxy-N-phenylnaphthalene-2-carboxamide in vivo and its potential for clinical use.
Conclusion
In conclusion, 1-hydroxy-N-phenylnaphthalene-2-carboxamide is a synthetic compound that has been widely used in scientific research to study various biological processes. Its specificity for HDAC enzymes makes it a valuable tool for studying the role of these enzymes in gene expression and other biological processes. While 1-hydroxy-N-phenylnaphthalene-2-carboxamide has shown promise as a potential therapeutic agent, further research is needed to fully understand its mechanism of action and potential clinical applications.
合成法
1-hydroxy-N-phenylnaphthalene-2-carboxamide can be synthesized through a series of chemical reactions involving the condensation of 1-naphthylamine and 2-naphthoic acid, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product can be purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
特性
CAS番号 |
13545-65-8 |
|---|---|
製品名 |
1-hydroxy-N-phenylnaphthalene-2-carboxamide |
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
1-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO2/c19-16-14-9-5-4-6-12(14)10-11-15(16)17(20)18-13-7-2-1-3-8-13/h1-11,19H,(H,18,20) |
InChIキー |
MRBHUTYSDDTIIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
同義語 |
1-Hydroxy-N-phenyl-2-naphthalenecarboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



